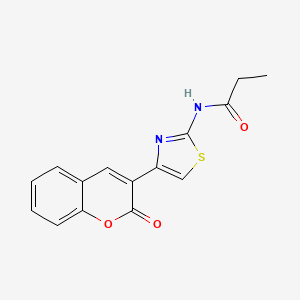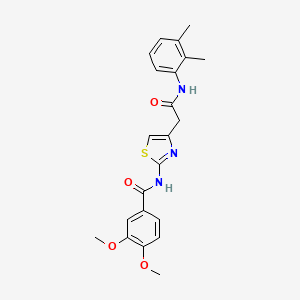
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide” is a compound that has been studied for its various biological activities . It is a derivative of coumarin, a class of synthetic or natural compounds known for their wide range of valuable biological activities .
Synthesis Analysis
This compound has been synthesized through various methods. One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves refluxing various N-(benzothiazol-2-yl)-2-chloroacetamides substituted derivatives with 7-hydroxy-4-methyl-2H-chromen-2-one in acetonitrile and anhydrous K2CO3 .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been determined using various techniques. The melting point of the compound is 261-262 °C . The IR, 1H-NMR, and 13C-NMR data provide information about the functional groups and the structure of the molecule .Applications De Recherche Scientifique
Antimicrobial Activity
- A study demonstrated the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds showing significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012).
- Another study focused on the antimicrobial activity of coumarin–thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, which exhibited significant antimicrobial effects when incorporated into polyurethane varnish formulations (El‐Wahab et al., 2014).
Cytotoxic Activity
- A novel series of thiazole derivatives bearing a coumarin nucleus were synthesized, with one compound demonstrating potent cytotoxic activity against HaCaT cells (human keratinocytes) (Gomha & Khalil, 2012).
Detection of Metal Ions
- A study described the synthesis of a coumarin–pyrazolone probe for detecting Cr3+ ions in living cells, highlighting its application in biological contexts (Mani et al., 2018).
Herbicidal Activity
- Research on N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides revealed moderate to excellent herbicidal activity against certain grasses, indicating potential applications in agriculture (杨子辉, 陈爱羽, 胡艾希, & 叶姣, 2017).
Potential as Adenosine Receptor Ligands
- Chromone–thiazole hybrids have been designed as potential ligands for human adenosine receptors, highlighting their therapeutic relevance in this area (Cagide et al., 2015).
Chemosensors for Anions
- Coumarin benzothiazole derivatives have been synthesized and found effective as chemosensors for cyanide anions, demonstrating their application in analytical chemistry (Wang et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities For instance, they may interfere with the synthesis of essential cellular components in microbes, leading to their antimicrobial activity
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may exert effects at the molecular and cellular levels that contribute to its biological activities .
Propriétés
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-2-13(18)17-15-16-11(8-21-15)10-7-9-5-3-4-6-12(9)20-14(10)19/h3-8H,2H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOROOOQUPVDMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2934707.png)
![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)
![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)


![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)
![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)


![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)